molecular formula C20H16F3N3O2 B11017880 8-methoxy-5-methyl-3-[3-(trifluoromethyl)benzyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one

8-methoxy-5-methyl-3-[3-(trifluoromethyl)benzyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one

Cat. No.: B11017880
M. Wt: 387.4 g/mol
InChI Key: DJLBDXNGTJIUEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 8-methoxy-5-methyl-3-[3-(trifluoromethyl)benzyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one belongs to the pyridazinoindole family, a scaffold of interest due to its structural similarity to β-carbolines and γ-carbolines, enabling diverse biological activities . Key structural features include:

  • C5 methyl group: Contributes to steric bulk and metabolic stability.
  • N3 3-(trifluoromethyl)benzyl substituent: The electron-withdrawing trifluoromethyl group may improve binding affinity and pharmacokinetic properties.

This compound’s design likely targets receptors such as translocator protein (TSPO) or kinases (e.g., EGFR, PI3K), given precedents in the literature .

Properties

Molecular Formula

C20H16F3N3O2

Molecular Weight

387.4 g/mol

IUPAC Name

8-methoxy-5-methyl-3-[[3-(trifluoromethyl)phenyl]methyl]pyridazino[4,5-b]indol-4-one

InChI

InChI=1S/C20H16F3N3O2/c1-25-17-7-6-14(28-2)9-15(17)16-10-24-26(19(27)18(16)25)11-12-4-3-5-13(8-12)20(21,22)23/h3-10H,11H2,1-2H3

InChI Key

DJLBDXNGTJIUEH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(N=C3)CC4=CC(=CC=C4)C(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 8-methoxy-5-methyl-3-[3-(trifluoromethyl)benzyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one involves multiple steps, including the formation of the indole core and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Chemical Reactions Analysis

8-methoxy-5-methyl-3-[3-(trifluoromethyl)benzyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-methoxy-5-methyl-3-[3-(trifluoromethyl)benzyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one involves its interaction with specific molecular targets and pathways. The compound binds to multiple receptors with high affinity, leading to various biological effects . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Substituent Variations at the N3 Position

The N3 position is critical for receptor selectivity and potency:

  • SSR180575: Features a phenyl group at N3 and is a neuroprotective TSPO ligand with nanomolar affinity. A derivative with a 6-fluoropyridin-2-yl group at N3 (Compound 14) showed comparable activity, highlighting the tolerance for aromatic substitutions .
  • Compound C507-0169 (): Incorporates a 3-chloro-4-methoxyphenyl group at N3 and a piperazine-carbonyl group at position 1. This modification increases molecular weight (596.01 vs.
  • Target Compound : The 3-(trifluoromethyl)benzyl group introduces strong electron-withdrawing effects, which may enhance binding to hydrophobic pockets in kinases or TSPO compared to SSR180575’s phenyl group.

Key Insight : Bulkier or electron-deficient N3 substituents improve target engagement but may reduce bioavailability due to increased logP (e.g., logP = 5.19 for C507-0169 vs. ~4.5 estimated for the target compound) .

Modifications at C5 and C8

  • Sarhan et al.’s PI3K Inhibitor (): Retains a methyl group at C5 (similar to the target compound) but lacks the C8 methoxy. Reported IC50 values of ~2 µM against MCF-7 cells suggest the methyl group aids in PI3K binding .
  • 8-Methoxy-3,5-Dihydro-4H-Pyridazino[4,5-b]Indol-4-One (CAS 36820-81-2, ): Shares the C8 methoxy but lacks C5 and N3 substituents. Its simpler structure underscores the necessity of the methyl and benzyl groups for activity .
  • ZFD-10 (): Features a benzyl group at C5 and targets Zika virus NS5 RdRp. The absence of C8 methoxy in ZFD-10 suggests this position’s role is context-dependent .

Key Insight : The C8 methoxy group in the target compound may improve DNA intercalation or hydrogen bonding in kinase targets, while the C5 methyl enhances metabolic stability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.